N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a pyridazinyl-acetamide moiety. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including antitumor, antimicrobial, and anticonvulsant activities .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-14(18-17-20-19-16(25-17)12-6-7-12)10-22-15(24)9-8-13(21-22)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBFYSJMIDNLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its cyclopropyl and phenylpyridazinyl substituents. Below is a detailed comparison with similar 1,3,4-thiadiazole-acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects on Physicochemical Properties: Bulky substituents (e.g., 4-chlorobenzylthio in 5e ) correlate with moderate melting points (132–134°C), while smaller groups (e.g., methylthio in 5k ) yield similar melting points (135–136°C). Electron-withdrawing groups (e.g., 4-nitrophenyl in ) are linked to high biological activity, suggesting the target compound’s phenylpyridazinyl group (with a conjugated electron-deficient system) could mimic this effect.
Biological Activity Trends :
- Anticonvulsant activity in highlights the importance of hydrophobic domains (e.g., benzothiazole) and hydrogen-bonding motifs (e.g., nitro groups). The target compound’s phenylpyridazinyl moiety may similarly engage in hydrophobic interactions or act as a hydrogen-bond acceptor.
- Pyridazine derivatives (e.g., ) are associated with diverse pharmacological profiles, including kinase inhibition, suggesting the target compound could share such mechanisms.
Synthetic Considerations :
- The synthesis of 1,3,4-thiadiazole-acetamide derivatives typically involves cyclocondensation of thiosemicarbazides or nucleophilic substitution at the thiadiazole sulfur (e.g., ). The cyclopropyl group in the target compound may require specialized reagents (e.g., cyclopropane carboxylic acid derivatives) for introduction.
Discussion of Research Findings
- Structural Uniqueness : The cyclopropyl group distinguishes the target compound from analogs with alkyl/arylthio (e.g., 5e, 5k ) or nitro/methoxy substituents (e.g., ). Its compact structure may reduce metabolic degradation compared to larger substituents like isobutyl ( ).
- Activity Predictions : Based on , the phenylpyridazinyl group could enhance antitumor or anticonvulsant activity through improved target binding. However, the absence of electron-withdrawing groups (e.g., nitro) may limit potency compared to the 100% active nitrophenyl derivative.
- Potential Applications: The compound’s dual heterocyclic system (thiadiazole + pyridazine) positions it as a candidate for kinase inhibitors or DNA-intercalating agents, akin to other pyridazine-thiadiazole hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
